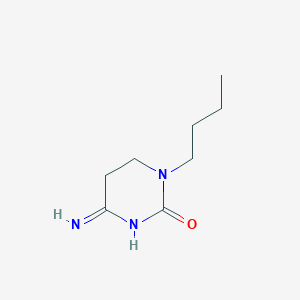

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between butylamine and a suitable dihydropyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature, pressure, and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one is part of the broader category of dihydropyrimidinones, which have been studied for their biological activities. These compounds have shown promise in drug discovery, particularly as:

- Antagonists of Adenosine Receptors : Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones exhibit high selectivity as A2B receptor antagonists. This class of compounds can modulate various physiological processes influenced by adenosine signaling pathways .

- Antiviral Agents : Dihydropyrimidinones have been explored for their activity against viral infections, particularly as inhibitors of RNA-dependent RNA polymerase in Hepatitis C virus. The structural features of these compounds contribute to their efficacy in inhibiting viral replication .

Biological Research Applications

The compound is utilized in biological research primarily for its role in studying cellular mechanisms and pathways:

- Cell Proliferation Studies : It has been employed to investigate the effects on cell proliferation and differentiation in various cell lines, providing insights into its potential therapeutic effects against cancer .

- Neuroprotective Studies : Given the compound's interaction with adenosine receptors, it is being investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and preventing the progression of a disease.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one include other pyrimidine derivatives such as:

- 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one

- 4-amino-1-ethyl-5,6-dihydropyrimidin-2(1H)-one

- 4-amino-1-propyl-5,6-dihydropyrimidin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific butyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness can be exploited in designing new compounds with tailored activities for specific applications.

Actividad Biológica

4-Amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one, known by its CAS number 877-54-3, belongs to a class of compounds known as dihydropyrimidinones (DHPMs). These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The compound can be synthesized through the Biginelli reaction, a well-established method for creating DHPMs. This reaction involves a one-pot condensation of an aldehyde, urea or thiourea, and a beta-ketoester. The resulting dihydropyrimidinones have been shown to possess various biological properties depending on their substituents and structural modifications.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of DHPM derivatives. For instance, a series of dihydropyrimidinones were screened against several cancer cell lines, including colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Dihydropyrimidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-1-butyl-DHPM | Colo-205 | 5.2 | Apoptosis induction |

| PC-3 | 4.8 | Cell cycle arrest | |

| THP-1 | 6.0 | Apoptosis induction | |

| A549 | 5.5 | Apoptosis induction |

Antimicrobial Activity

Dihydropyrimidinones have also demonstrated antimicrobial properties. A study evaluated the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. Some derivatives have been identified as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular diseases. The inhibition of calcium channels can lead to vasodilation and reduced blood pressure .

Study on Anticancer Properties

In a specific case study involving the compound's anticancer properties, researchers synthesized a series of DHPM derivatives and tested them against various cancer cell lines. The study found that modifications at the 4-position significantly influenced cytotoxicity. For instance, introducing different alkyl groups enhanced the potency against prostate cancer cells .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted to understand how structural variations affect biological activity. It was found that substituents at the 1 and 4 positions were critical for enhancing anticancer activity while maintaining selectivity against non-cancerous cells .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Alkyl group | Increased potency |

| 4 | Aromatic ring | Enhanced selectivity |

Propiedades

Número CAS |

877-54-3 |

|---|---|

Fórmula molecular |

C8H15N3O |

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

1-butyl-4-imino-1,3-diazinan-2-one |

InChI |

InChI=1S/C8H15N3O/c1-2-3-5-11-6-4-7(9)10-8(11)12/h2-6H2,1H3,(H2,9,10,12) |

Clave InChI |

QIWCIFXYGMXGGC-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCC(=N)NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.